molecular formula C7H5IN2 B6234600 3-iodoimidazo[1,5-a]pyridine CAS No. 1504820-07-8

3-iodoimidazo[1,5-a]pyridine

Cat. No.: B6234600
CAS No.: 1504820-07-8
M. Wt: 244
InChI Key:
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Description

3-Iodoimidazo[1,5-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of an iodine atom at the 3-position of the imidazo[1,5-a]pyridine ring enhances its reactivity and potential for further functionalization.

Scientific Research Applications

3-Iodoimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Iodoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, a class of compounds that have shown a wide range of pharmacological activities . The primary targets of this compound are cancer cells, particularly breast cancer cells . These compounds interact with the cancer cells, inhibiting their proliferation and growth .

Mode of Action

The mode of action of this compound involves its interaction with cancer cells. The compound is synthesized through a transition-metal-free sp3 C–H amination reaction, employing molecular iodine from 2-pyridyl ketones and alkylamines . This reaction results in the production of a variety of imidazo[1,5-a]pyridine derivatives . These derivatives then interact with the cancer cells, leading to changes in the cells’ growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell growth and proliferation. The compound’s interaction with cancer cells leads to changes in these pathways, resulting in inhibited cell growth . .

Pharmacokinetics

It is known that the compound has a molecular weight of 24403 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell growth and proliferation . In particular, the compound has shown potent activity against breast cancer cell lines . For example, one study found that a derivative of this compound exhibited potent activity against the MCF7 and MDA-MB-231 breast cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction that is mediated by molecular iodine , suggesting that the presence of iodine in the environment could potentially influence the compound’s action Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and pH.

Safety and Hazards

The safety data sheet for 3-Iodoimidazo[1,2-a]pyridine indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Future Directions

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . The development of synthetic strategies for the functionalization of this valuable scaffold is very meaningful . The recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions has been detailed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoimidazo[1,5-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate precursor, followed by iodination. One common method includes the use of molecular iodine (I2) as the iodinating agent. The reaction is often carried out under mild conditions, such as room temperature, in the presence of a base like sodium acetate (NaOAc) to facilitate the cyclization and iodination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2), can enhance the efficiency of the reaction and allow for the use of air as a green oxidant .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) in the presence of iodine.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: TBHP and iodine in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of imidazo[1,5-a]pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.

    Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,5-a]pyridine
  • 3-Chloroimidazo[1,5-a]pyridine
  • 3-Fluoroimidazo[1,5-a]pyridine

Comparison:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodoimidazo[1,5-a]pyridine involves the reaction of imidazo[1,5-a]pyridine with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "Imidazo[1,5-a]pyridine", "Iodine", "Oxidizing agent" ], "Reaction": [ "Imidazo[1,5-a]pyridine is dissolved in a suitable solvent such as acetonitrile or DMF.", "Iodine is added to the solution and the mixture is stirred at room temperature for a period of time.", "An oxidizing agent such as tert-butyl hydroperoxide or hydrogen peroxide is added to the reaction mixture to facilitate the reaction.", "The reaction mixture is then heated to reflux for several hours to complete the reaction.", "The resulting product, 3-iodoimidazo[1,5-a]pyridine, is isolated by filtration or chromatography and purified by recrystallization." ] }

CAS No.

1504820-07-8

Molecular Formula

C7H5IN2

Molecular Weight

244

Purity

95

Origin of Product

United States

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